molecular formula C10H14N2O B1291926 3-(4-aminophenyl)-N-methylpropanamide CAS No. 705256-69-5

3-(4-aminophenyl)-N-methylpropanamide

Cat. No. B1291926
CAS RN: 705256-69-5
M. Wt: 178.23 g/mol
InChI Key: XDIZSQMXCUSTBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Comprehensive Analysis of 3-(4-Aminophenyl)-N-methylpropanamide Applications

3-(4-Aminophenyl)-N-methylpropanamide is a compound with potential applications in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of six unique applications, each presented in a separate section.

OLED Emitter Material

Organic Light-Emitting Diodes (OLEDs): have revolutionized display and lighting technologies. The compound’s fluorescent properties make it an excellent candidate for OLED applications. It exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant, which are crucial for high-performance OLEDs.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks: are crystalline materials formed by covalent interactions between monomers. They are known for their high surface area and adsorption capacity . The compound can be used as a building block in COFs due to its ability to form strong covalent bonds, contributing to the stability and functionality of COFs .

Hierarchical Porosity in Polymers

The compound’s structure allows for the creation of polymers with hierarchical porosity . This property is significant in applications such as catalysis , semiconductors , sensors , and pollutant treatment , where the size and distribution of pores can affect performance .

Synthesis of Pyrene-based MOFs

Metal–Organic Frameworks (MOFs): with pyrene-based ligands benefit from the compound’s optical and electronic properties . Its structure can be utilized to synthesize MOFs that have applications in gas storage , separation , and catalysis .

Mechanism of Action

This is typically used in the context of drugs and describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling and storing the compound .

Future Directions

This involves a discussion of potential future research directions or applications for the compound .

properties

IUPAC Name

3-(4-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZSQMXCUSTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631239
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705256-69-5
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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